
Acephate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acephate-d6 is a deuterium-labeled analog of Acephate, an organophosphate insecticide. It is primarily used in scientific research to study the behavior and metabolism of Acephate in various environments. The deuterium labeling allows for more precise tracking and analysis in experimental settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acephate-d6 involves the incorporation of deuterium atoms into the Acephate molecule. This can be achieved through several synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in Acephate with deuterium atoms using deuterated reagents under specific conditions.
Direct Synthesis: This involves the direct synthesis of Acephate using deuterated starting materials. The reaction conditions typically include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves:
Bulk Deuterium Exchange: Large quantities of Acephate are subjected to deuterium exchange reactions using deuterated reagents.
Purification: The resulting product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions
Acephate-d6 undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to produce deuterated methamidophos, a more potent insecticide.
Oxidation: Oxidative reactions can convert this compound into other deuterated metabolites.
Substitution: Substitution reactions can occur, where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as halogens or nucleophiles are used under controlled conditions.
Major Products Formed
Deuterated Methamidophos: Formed through hydrolysis.
Deuterated Oxidized Metabolites: Formed through oxidation reactions.
Substituted Deuterated Compounds: Formed through substitution reactions.
Scientific Research Applications
Acephate-d6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and analysis. Some applications include:
Environmental Studies: Used to study the environmental fate and transport of Acephate.
Toxicology: Helps in understanding the toxicological effects and metabolism of Acephate in various organisms.
Agricultural Research: Used to study the efficacy and degradation of Acephate in agricultural settings.
Analytical Chemistry: Employed in the development of analytical methods for detecting and quantifying Acephate residues.
Mechanism of Action
Acephate-d6, like Acephate, exerts its effects by inhibiting acetylcholinesterase, an enzyme essential for nerve function The inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the target insect
Comparison with Similar Compounds
Similar Compounds
Acephate: The non-labeled version of Acephate.
Methamidophos: A metabolite of Acephate with similar insecticidal properties.
Other Organophosphates: Compounds such as chlorpyrifos and malathion, which also inhibit acetylcholinesterase.
Uniqueness
Acephate-d6 is unique due to its deuterium labeling, which allows for more precise analytical studies. This labeling makes it particularly valuable in research settings where tracking and quantification of the compound are essential.
Properties
Molecular Formula |
C4H10NO3PS |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-[trideuteriomethoxy(trideuteriomethylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i2D3,3D3 |
InChI Key |
YASYVMFAVPKPKE-XERRXZQWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(NC(=O)C)SC([2H])([2H])[2H] |
Canonical SMILES |
CC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13427315.png)

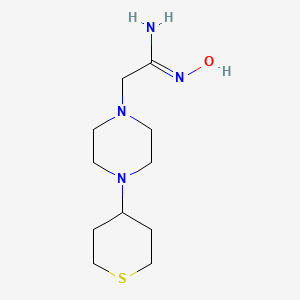


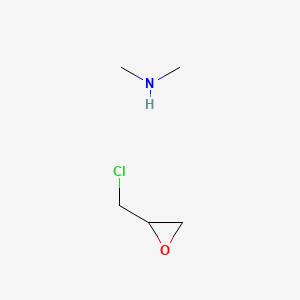

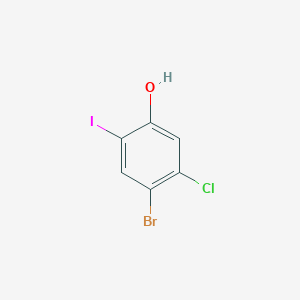
![N-[5-(4-Bromophenyl)-6-[2-(2-pyrimidinyloxy)ethoxy]-4-pyrimidinyl]-N'-propyl-sulfamide](/img/structure/B13427376.png)
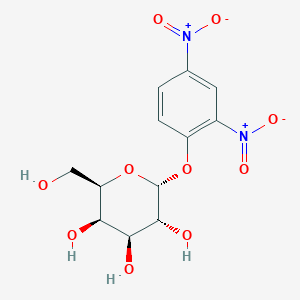
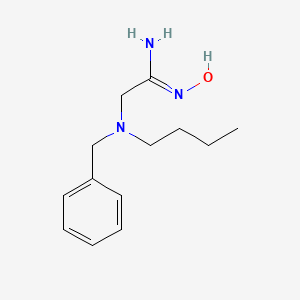
![2-[4-[3-[(EZ)-2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl Acetate Dihydrochloride (O-Acetylflupentixol Dihydrochloride)](/img/structure/B13427401.png)
![1-Isopropyl-3-(thiophen-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B13427402.png)
![[5-(1,2-Dihydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13427406.png)
